molecular formula C9H23BN2O2 B10758845 diethyl [(1R)-1,5-diaminopentyl]boronate

diethyl [(1R)-1,5-diaminopentyl]boronate

Cat. No.: B10758845
M. Wt: 202.10 g/mol
InChI Key: FYUGRVWDCBMIQX-VIFPVBQESA-N
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Description

Diethyl [(1R)-1,5-diaminopentyl]boronate is a small molecule belonging to the class of boronic acid esters . This compound is characterized by its unique structure, which includes a boronate group attached to a diaminopentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(1R)-1,5-diaminopentyl]boronate typically involves the reaction of diethyl boronate with (1R)-1,5-diaminopentane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronate group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1R)-1,5-diaminopentyl]boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl [(1R)-1,5-diaminopentyl]boronate involves its interaction with specific molecular targets, such as enzymes. The boronate group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the inhibition of proteases, where the compound binds to the catalytic serine or cysteine residues, blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(1R)-1,5-diaminopentyl]boronate is unique due to its specific diaminopentyl chain, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its versatility in organic synthesis make it a valuable compound in various research fields .

Properties

Molecular Formula

C9H23BN2O2

Molecular Weight

202.10 g/mol

IUPAC Name

(1R)-1-diethoxyboranylpentane-1,5-diamine

InChI

InChI=1S/C9H23BN2O2/c1-3-13-10(14-4-2)9(12)7-5-6-8-11/h9H,3-8,11-12H2,1-2H3/t9-/m0/s1

InChI Key

FYUGRVWDCBMIQX-VIFPVBQESA-N

Isomeric SMILES

B([C@H](CCCCN)N)(OCC)OCC

Canonical SMILES

B(C(CCCCN)N)(OCC)OCC

Origin of Product

United States

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